1-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea

Catalog No.
S11436921
CAS No.
M.F
C26H22Cl2N6O
M. Wt
505.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin...

Product Name

1-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-phenylphenyl)carbamimidoyl]urea

Molecular Formula

C26H22Cl2N6O

Molecular Weight

505.4 g/mol

InChI

InChI=1S/C26H22Cl2N6O/c1-16-14-17(2)30-24(29-16)33-25(34-26(35)32-21-12-13-22(27)23(28)15-21)31-20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-15H,1-2H3,(H3,29,30,31,32,33,34,35)

InChI Key

OHGJODKYZVFQBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)NC4=CC(=C(C=C4)Cl)Cl)C

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=CC=C(C=C2)C3=CC=CC=C3)\NC(=O)NC4=CC(=C(C=C4)Cl)Cl)C

The compound 1-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea is a complex organic molecule characterized by its intricate structure, which includes a biphenyl core and multiple functional groups. Its molecular formula is C25H25N7OC_{25}H_{25}N_{7}O with a molecular weight of 439.5 g/mol . The compound features a biphenyl-4-ylamino moiety linked to a 4,6-dimethylpyrimidin-2-ylamino group through a methylene bridge, and it is further substituted with a 3,4-dichlorophenyl urea group. This unique arrangement suggests potential interactions with biological targets, making it of interest in medicinal chemistry.

The chemical reactivity of this compound can be explored through various synthetic pathways. Key reactions may include:

  • Substitution Reactions: The biphenyl and pyrimidine groups can engage in nucleophilic substitutions.
  • Oxidation and Reduction: Common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction may be utilized.
  • Condensation Reactions: Formation of the urea linkage typically occurs through the reaction of isocyanates with amines.

The specific reaction conditions and reagents can significantly influence the yield and purity of the final product.

Research indicates that this compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. It may act as an inhibitor for specific enzymes or receptors involved in various disease processes. Potential therapeutic properties include:

  • Anti-inflammatory Activity: The compound may modulate inflammatory pathways.
  • Anticancer Properties: Preliminary studies suggest it could inhibit cancer cell proliferation.

These activities warrant further investigation to elucidate its mechanisms of action and therapeutic potential.

The synthesis of 1-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea generally involves several steps:

  • Formation of the Biphenyl Core: Starting materials are reacted to create the biphenyl structure.
  • Introduction of the Pyrimidine Moiety: This is achieved through amination reactions.
  • Urea Formation: The final step involves coupling the intermediate with a dichlorophenyl isocyanate to form the urea linkage.

Industrial production may leverage continuous flow reactors and automated synthesis techniques to enhance yield and reduce costs.

The compound has several applications across various fields:

  • Medicinal Chemistry: Due to its potential biological activities, it is being explored as a candidate for drug development.
  • Pharmaceutical Research: Its unique structure may allow for the design of new therapeutic agents targeting specific diseases.
  • Chemical Biology: It can serve as a probe in biochemical assays to study enzyme functions or receptor interactions.

Interaction studies reveal that this compound can bind to various molecular targets such as enzymes or cell receptors. Techniques like surface plasmon resonance or isothermal titration calorimetry are essential for elucidating these mechanisms. The binding interactions may lead to inhibition or activation of biochemical pathways, influencing cellular responses.

Several compounds share structural similarities with 1-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea. A comparison highlights its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound AContains pyrimidineAnticancerLacks imidazole
Compound BBiphenyl backboneAnti-inflammatoryDifferent substituents
Compound CImidazole presentAntimicrobialNo biphenyl core

These comparisons illustrate that while there are structurally related compounds, 1-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea possesses a distinctive combination of functional groups that may confer unique biological properties and applications in drug development.

XLogP3

6.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

504.1232147 g/mol

Monoisotopic Mass

504.1232147 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-09-2024

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